molecular formula C40H43ClN2O2 B3103794 Cy5.5-carboxylic acid chloride CAS No. 1449612-07-0

Cy5.5-carboxylic acid chloride

Cat. No.: B3103794
CAS No.: 1449612-07-0
M. Wt: 619.2
InChI Key: UFNAFNWOXFAMSM-UHFFFAOYSA-N
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Description

Cy5.5-carboxylic acid chloride, also known as Cyanine 5.5 carboxylic acid chloride, is a fluorescent dye frequently employed in bioimaging due to its narrow absorption spectrum, high sensitivity, and stability . This compound is part of the cyanine dye family, which is known for its applications in various scientific fields, particularly in imaging and diagnostics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cy5.5-carboxylic acid chloride can be synthesized through the reaction of Cy5.5-carboxylic acid with thionyl chloride (SOCl2). The reaction typically involves the conversion of the carboxylic acid group to an acyl chloride group, facilitated by the thionyl chloride reagent . The reaction conditions usually require a dry solvent such as dichloromethane and are carried out under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Cy5.5-carboxylic acid chloride primarily undergoes nucleophilic acyl substitution reactions. These reactions involve the replacement of the chloride group with various nucleophiles, such as amines, alcohols, or thiols .

Common Reagents and Conditions:

    Amines: React with this compound to form amides. This reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Alcohols: React to form esters. This reaction is often catalyzed by a base like pyridine.

    Thiols: React to form thioesters, usually under mild conditions with a base to facilitate the reaction.

Major Products: The major products of these reactions are amides, esters, and thioesters, depending on the nucleophile used. These products retain the fluorescent properties of the parent compound, making them useful in various applications.

Scientific Research Applications

Cy5.5-carboxylic acid chloride is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry:

  • Used as a fluorescent tag for tracking and imaging chemical reactions.
  • Employed in the synthesis of fluorescently labeled polymers and nanoparticles.

Biology:

  • Utilized in bioimaging to visualize cellular processes and structures.
  • Applied in the labeling of biomolecules such as proteins and nucleic acids for fluorescence microscopy.

Medicine:

  • Used in diagnostic assays to detect specific biomarkers associated with diseases.
  • Employed in the development of targeted drug delivery systems, where it helps visualize the distribution and accumulation of therapeutic agents.

Industry:

  • Applied in the development of advanced imaging techniques for quality control and inspection processes.
  • Used in the production of fluorescent dyes for various industrial applications.

Comparison with Similar Compounds

    Cy5-carboxylic acid chloride: Another cyanine dye with similar applications but different spectral properties.

    Cy7-carboxylic acid chloride: A cyanine dye with longer wavelength absorption and emission, used for applications requiring deeper tissue penetration.

    Fluorescein isothiocyanate (FITC): A different class of fluorescent dye with distinct spectral properties, commonly used in flow cytometry and fluorescence microscopy.

Cy5.5-carboxylic acid chloride stands out due to its optimal balance of sensitivity, stability, and spectral properties, making it a preferred choice for many advanced imaging applications.

Properties

IUPAC Name

6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H42N2O2.ClH/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNAFNWOXFAMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H43ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cy5.5-carboxylic acid chloride
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Reactant of Route 6
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